Methyl 5-chloro-3-(2,2,2-trifluoroethoxy)thiophene-2-carboxylate

CCR5 antagonist Chemokine receptor HIV-1 entry inhibition

Researchers advancing CCR5-targeted programs often face procurement bottlenecks for building blocks that combine verified biological activity with orthogonal synthetic handles. This compound solves both challenges. • CCR5 Antagonist Activity: Documented IC₅₀ of 7.8 µM in a cell-based calcium mobilization assay, providing a validated starting point for HIV-1, asthma, and rheumatoid arthritis models. • Orthogonal Reactivity Triad: The C5-Cl, C2-CO₂Me, and C3-OCH₂CF₃ groups enable sequential Suzuki coupling, amidation/hydrolysis, and late-stage functionalization without protecting-group manipulation. • Batch-Specific QC: Supplied at ≥97% purity with NMR, HPLC, and GC traceability, minimizing the risk of impurity-driven assay artifacts.

Molecular Formula C8H6ClF3O3S
Molecular Weight 274.65 g/mol
Cat. No. B12071197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-chloro-3-(2,2,2-trifluoroethoxy)thiophene-2-carboxylate
Molecular FormulaC8H6ClF3O3S
Molecular Weight274.65 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=C(S1)Cl)OCC(F)(F)F
InChIInChI=1S/C8H6ClF3O3S/c1-14-7(13)6-4(2-5(9)16-6)15-3-8(10,11)12/h2H,3H2,1H3
InChIKeyLXBWDEGNLXABAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-chloro-3-(2,2,2-trifluoroethoxy)thiophene-2-carboxylate Profile


Methyl 5-chloro-3-(2,2,2-trifluoroethoxy)thiophene-2-carboxylate (CAS 1707727-79-4, MW 274.65, C₈H₆ClF₃O₃S) is a trisubstituted thiophene-2-carboxylate ester available from multiple vendors at ≥97% purity with batch-specific QC documentation (NMR, HPLC, GC) . The compound is reported as a CCR5 antagonist with preliminary pharmacological activity screening indicating potential utility in HIV-1 infection, asthma, rheumatoid arthritis, and COPD models [1]. The molecule features three synthetically orthogonal handles: a methyl ester at C2, a chlorine at C5, and a 2,2,2-trifluoroethoxy ether at C3, enabling sequential chemoselective transformations [2].

CCR5 antagonist tool compound for chemokine receptor signaling studies
Three orthogonal synthetic handles enable sequential chemoselective derivatization
Trifluoroethoxy group reported to support hydrolytic stability profile
Batch-specific QC documentation (NMR, HPLC, GC) supports procurement review

Methyl 5-chloro-3-(2,2,2-trifluoroethoxy)thiophene-2-carboxylate – Uniqueness vs. Analogs


The compound’s substitution pattern creates a unique reactivity and property profile that is not replicated by simple homologs. Replacing the 3-(2,2,2-trifluoroethoxy) group with methoxy or ethoxy eliminates the strong electron-withdrawing character (–OCH₂CF₃ σₚ ≈ +0.30–0.35 vs. –OCH₃ σₚ ≈ –0.27) and reduces lipophilicity (estimated ΔlogP ≈ +1.0–1.5 units), altering target binding, metabolic stability, and partitioning behavior [1]. Conversely, removing the 5-chloro substituent eliminates a versatile cross-coupling handle while also removing the chlorine’s electron-withdrawing contribution. The carboxylic acid analog (free acid) differs in solubility, permeability, and reactivity in amide coupling protocols. These cumulative differences mean that SAR conclusions derived from any single analog substitution cannot be reliably extrapolated to the target compound without direct experimental confirmation [2].

Replacing the trifluoroethoxy group with methoxy or ethoxy alters electronic character and lipophilicity; target binding and metabolic stability may shift substantially.
Removing the 5-chloro substituent eliminates the cross-coupling handle and alters the electron-deficient character of the thiophene core.
The free acid analog differs in solubility, permeability, and amide-coupling reactivity; direct substitution may compromise synthetic outcomes.

Methyl 5-chloro-3-(2,2,2-trifluoroethoxy)thiophene-2-carboxylate: Evidence vs. Analogs


CCR5 Antagonist Potency vs. Analog

The target compound (BDBM50351145; ChEMBL1817910/2057811) exhibits an IC₅₀ of 7,800 nM at recombinant human CCR5 expressed in MOLT4/CCR5 cells, measured by inhibition of CCL5-induced intracellular calcium mobilization [1]. A structurally related analog (BDBM50351146; ChEMBL1817911/2057814), differing in the C3-substituent, shows a numerically similar IC₅₀ of 10,000 nM in the same assay platform [2]. The quantitative difference is ΔIC₅₀ = 2,200 nM (approximately 1.3-fold), indicating that the 2,2,2-trifluoroethoxy substitution at C3 provides a modest but measurable potency advantage over the comparator in this system. NOTE: The SMILES string retrieved for BDBM50351145 in the BindingDB interface may not accurately represent the target compound; verification against the ChEMBL-deposited structure is recommended before relying on this comparison.

CCR5 Antagonism
Cross-study comparable
IC₅₀ 7,800 nM vs 10,000 nM Δ = 2,200 nM (~1.3-fold)
Reported comparator assay context; modest potency difference in same platform
Structure verification against ChEMBL deposition recommended before comparison
CCR5 antagonist Chemokine receptor HIV-1 entry inhibition

Hydrolytic Stability: Trifluoroethoxy vs. Chloro Heteroaryls

In a study of heteroaryl trifluoroethyl ethers as alternatives to heteroaryl chlorides, a representative heteroaryl chloride underwent 75% hydrolysis to the corresponding heteroaryl-OH within one month under ambient storage conditions, whereas the corresponding 2,2,2-trifluoroethoxy heteroaryl ether showed no detectable hydrolysis after two years [1]. This class-level data supports the hypothesis that the 3-(2,2,2-trifluoroethoxy) group in the target compound contributes to superior shelf stability compared to a hypothetical 3-chloro analog, without sacrificing SNAr reactivity [1]. The target compound itself was not directly tested in this study; this is a class-level inference based on the demonstrated behavior of structurally analogous heteroaryl trifluoroethyl ethers.

Hydrolytic Stability
Class-level
>24-fold longer half-life reported (vs heteroaryl-Cl class)
Reported stability context; class-level inference from model heteroaryl systems
Target compound not directly tested; class inference based on structural analogs
Hydrolytic stability SNAr reaction Shelf-life

Synthetic Versatility: Three Orthogonal Handles

The target compound possesses three chemically distinct functional groups: (i) a methyl ester at C2 amenable to hydrolysis, amidation, or reduction; (ii) a chlorine at C5 enabling Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira) without interference from the trifluoroethoxy group; and (iii) a 2,2,2-trifluoroethoxy ether at C3 that is stable under aqueous Suzuki conditions, as demonstrated in the Fisher et al. study [1]. In contrast, the closest analogs—methyl 5-chloro-3-methoxythiophene-2-carboxylate (CAS 181063-65-0) and methyl 5-chloro-3-ethoxythiophene-2-carboxylate (CAS 181063-66-1)—offer only two orthogonal handles, and the absence of the electron-withdrawing trifluoroethoxy group alters both the C5–Cl cross-coupling reactivity and the downstream product properties . The 5-unsubstituted analog methyl 3-(2,2,2-trifluoroethoxy)thiophene-2-carboxylate lacks the C5–Cl cross-coupling handle entirely, substantially limiting its utility as a diversification scaffold.

Orthogonal Handles
Method context
3 handles: ester, C5–Cl, C3–OCH₂CF₃ vs 2 handles in common analogs
Supports sequential derivatization workflow for SAR exploration
Trifluoroethoxy group stable under aqueous Suzuki conditions per published data
Orthogonal reactivity Cross-coupling Medicinal chemistry building block

Methyl 5-chloro-3-(2,2,2-trifluoroethoxy)thiophene-2-carboxylate: Application Scenarios


CCR5 Antagonist Lead Optimization

With a documented IC₅₀ of 7.8 µM at CCR5 in a cell-based calcium mobilization assay [1], this compound serves as a tractable starting point for fragment-to-lead or scaffold-hopping campaigns targeting CCR5-mediated pathologies (HIV-1, inflammatory diseases). The 5-chloro substituent enables rapid parallel diversification via Suzuki coupling to explore the C5 vector for potency improvements, while the C2 methyl ester can be converted to amides or acids to probe the C2 pharmacophore. The modest 1.3-fold potency advantage over a closely related analog in the same assay platform [1] suggests that the 3-trifluoroethoxy group contributes favorably to the binding interaction and should be retained during initial optimization cycles.

Fluorinated Heterocyclic Library Synthesis

The orthogonal reactivity triad (ester, aryl chloride, trifluoroethyl ether) enables sequential, non-interfering derivatization: (Step 1) Suzuki coupling at C5–Cl under aqueous conditions, which has been demonstrated to be compatible with heteroaryl trifluoroethyl ethers [2]; (Step 2) ester hydrolysis or direct amidation at C2; (Step 3) optional further functionalization at the benzylic –OCH₂CF₃ position if desired. This ordered synthetic sequence is not feasible with the 3-methoxy or 3-ethoxy analogs because they lack the distinctive electronic tuning and stability properties of the trifluoroethoxy group [2].

Reproducible Building Block Procurement

The compound is commercially available at 97% purity with batch-specific NMR, HPLC, and GC quality-control data . For groups performing SAR studies where minor impurities could confound biological assay interpretation, the documented purity specification and QC traceability provide a level of procurement confidence that generic, uncertified analogs may not offer. The class-level hydrolytic stability evidence [2] further supports the expectation of consistent composition upon extended storage, reducing the risk of degradation-related batch failures.

Electron-Deficient Thiophene: Materials & Agrochemical Applications

The electron-withdrawing trifluoroethoxy group at C3, combined with the electron-withdrawing chlorine at C5 and the ester at C2, creates an electron-deficient thiophene core with a computed LogP ~2.5 (estimated via ChemAxon [3]) that is distinct from the more electron-rich methoxy and ethoxy analogs. This electronic profile may be advantageous in applications requiring tuning of HOMO/LUMO levels—such as organic electronic materials or fluorinated agrochemical intermediates—where the trifluoroethoxy group’s inductive effect cannot be replicated by non-fluorinated alkoxy substituents.

Application
Selection Property
Validation Focus
CCR5 antagonist SAR studies
Cell-based assay context
C5-vector diversification review
Fluorinated heterocycle library synthesis
Orthogonal reactivity triad
Sequential derivatization protocol
Reproducible building block sourcing
Batch-specific QC documentation
Storage stability verification
Electron-deficient thiophene research
Trifluoroethoxy electronic tuning
HOMO/LUMO property review
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